molecular formula C12H16O3 B132633 Isoelemicin CAS No. 5273-85-8

Isoelemicin

Cat. No.: B132633
CAS No.: 5273-85-8
M. Wt: 208.25 g/mol
InChI Key: RRXOQHQFJOQLQR-AATRIKPKSA-N
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Preparation Methods

Isoelemicin can be prepared through two general methods:

    Extraction from Natural Plants: this compound is widely found in some plants and can be obtained by extraction.

    Chemical Synthesis: this compound can also be synthesized chemically.

Chemical Reactions Analysis

Isoelemicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Isoelemicin is similar to other compounds in the coumarin class, such as myristicin and elemicin . this compound is unique in its specific chemical structure and properties. Unlike myristicin and elemicin, this compound has a distinct aroma and is used in different applications .

Similar Compounds

This compound stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXOQHQFJOQLQR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Record name isoelemicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017541
Record name Isoelemicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5273-85-8, 487-12-7
Record name Isoelemicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5273-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoelemicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoelemicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoelemicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoelemicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOELEMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260LA114I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoelemicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While not explicitly stated in the provided research, Isoelemicin’s structural similarity to eugenol, which possesses anti-inflammatory properties, suggests a potential for similar effects. [] Additionally, studies on Pleurospermum candollei, a plant rich in this compound, report its traditional use for treating inflammatory conditions. [] Further research is needed to confirm and characterize this compound’s potential anti-inflammatory mechanisms.

A: this compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. []

A: Researchers commonly employ Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to analyze and identify this compound in plant extracts and essential oils. [, , , , ]

ANone: The provided research focuses primarily on this compound's biological activities and chemical characterization. There is limited information regarding its material compatibility or stability under different environmental conditions. Further investigation is needed to explore these aspects.

ANone: The current research primarily focuses on this compound's presence in essential oils and its biological activities. There is no mention of its catalytic properties or applications in the provided abstracts.

A: While specific SAR studies on this compound are not described in the provided research, comparisons with similar phenylpropanoids like eugenol and myristicin suggest that the number and position of methoxy groups on the aromatic ring may influence its binding affinity and activity. [, ] Further research is needed to establish a comprehensive SAR profile for this compound.

ANone: The provided research mainly focuses on identifying and characterizing this compound in natural sources and evaluating its biological activities. There is limited information on specific formulation strategies or the stability of this compound in different formulations. Further research is needed in this area.

ANone: The research primarily focuses on this compound's natural occurrence and biological properties. Specific SHE regulations pertaining to its handling and use are not explicitly mentioned. As with any chemical, researchers should follow standard safety protocols and consult relevant safety data sheets.

A: One study investigated the metabolism of this compound in rats, revealing that it undergoes metabolism via cinnamoyl and epoxide-diol pathways, resulting in urinary excretion of metabolites like 3-(3,4,5-trimethoxyphenyl)propionic acid. [] Further research is required to understand its complete ADME profile in different species, including humans.

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